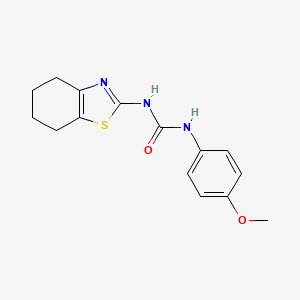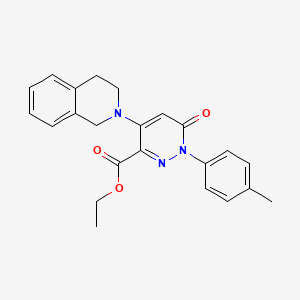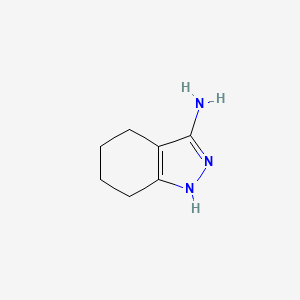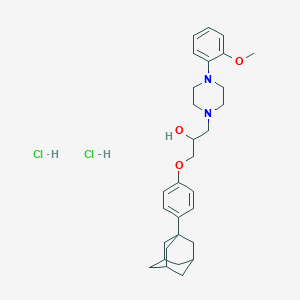
4-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one” is a derivative of chromen-2-one, which is a type of heterocyclic compound. The presence of the ethylpiperazin-1-yl group suggests that it might have some biological activity, as piperazine derivatives are often found in pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . X-ray diffraction analysis could also be used to confirm the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Piperazine derivatives can participate in a variety of reactions due to the presence of the piperazine ring and the functional groups attached to it .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using techniques such as solubility tests, melting point determination, and UV spectrophotometry .Applications De Recherche Scientifique
Antimicrobial Activity
4-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one and its analogs have been synthesized and evaluated for their antimicrobial activities. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents. The efficacy of these compounds is further supported by molecular docking studies, which suggest a strong correlation between the structural features of these compounds and their inhibitory potency against microbial targets (Mandala et al., 2013).
Neuroprotective Effects
Novel coumarin derivatives, including this compound, have demonstrated potential neuroprotective effects. Research indicates that these compounds may protect against cell loss in brain areas critical for learning and memory, suggesting their usefulness in treating neurological conditions resulting from ischemic injury (Zuo et al., 2015).
Antioxidant Properties
The antioxidant properties of 4-hydroxycoumarin derivatives have been investigated, with findings indicating that these compounds exhibit significant free radical scavenging activity. This suggests their potential application in preventing oxidative stress-related diseases (Stanchev et al., 2009).
Anti-inflammatory and Cytotoxic Agents
Compounds related to this compound have been isolated from natural sources and synthesized, showing promising anti-inflammatory and cytotoxic activities. These properties make them suitable for further exploration as potential agents in cancer and inflammation treatment (Patjana et al., 2019).
Catalysis and Synthesis
The use of related compounds in catalysis and synthetic applications has been explored, particularly in the synthesis of pyran derivatives and biscoumarins. This highlights the versatility of 4-hydroxycoumarin derivatives in chemical synthesis, offering a sustainable and efficient approach to obtaining various bioactive molecules (Niknam et al., 2013).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as abemaciclib, are known to inhibit cyclin-dependent kinases 4 and 6 . These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .
Mode of Action
These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing ATP from binding and thus inhibiting the kinase’s catalytic activity .
Biochemical Pathways
Inhibition of cyclin-dependent kinases 4 and 6 would halt the cell cycle at the G1 phase, preventing cells from entering the S phase and replicating their DNA .
Pharmacokinetics
Compounds with similar structures, such as abemaciclib, are known to be extensively metabolized by cytochrome p450 3a4 . This could impact the bioavailability of 4-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one, as cytochrome P450 3A4 is a major enzyme involved in drug metabolism and could potentially alter the compound’s pharmacokinetic profile .
Result of Action
This would prevent cells from replicating their DNA and dividing, potentially leading to cell death in rapidly dividing cells .
Action Environment
For instance, the presence of strong cytochrome P450 3A4 modulators could dramatically affect the exposure of the compound .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-2-17-5-7-18(8-6-17)11-12-9-16(20)21-15-4-3-13(19)10-14(12)15/h3-4,9-10,19H,2,5-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTXNOHMMFZQHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
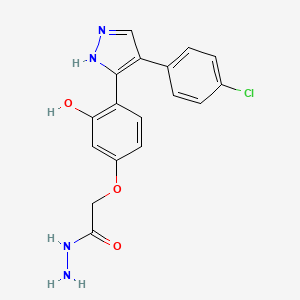

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2595927.png)

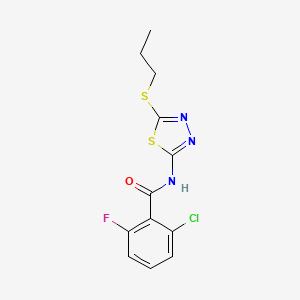

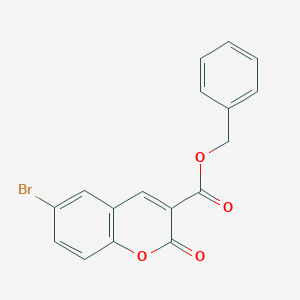
![2-Chloro-N-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]acetamide](/img/structure/B2595934.png)
![2-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2595935.png)
![6-allyl-5-methyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2595936.png)
